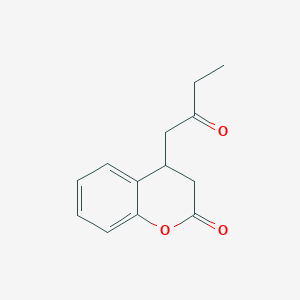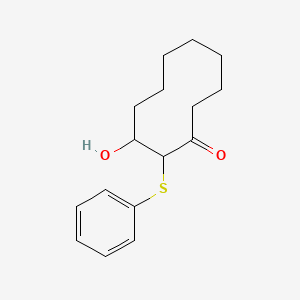
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one is a chemical compound with the molecular formula C15H22O2S It is a cyclodecanone derivative featuring a hydroxyl group at the third position and a phenylsulfanyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one typically involves the following steps:
Formation of the Cyclodecanone Ring: The cyclodecanone ring can be synthesized through cyclization reactions involving decane derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclodecanone derivatives.
科学的研究の応用
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(methylsulfanyl)cyclodecan-1-one
- 3-Hydroxy-2-(ethylsulfanyl)cyclodecan-1-one
- 3-Hydroxy-2-(propylsulfanyl)cyclodecan-1-one
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclodecan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
106665-17-2 |
|---|---|
分子式 |
C16H22O2S |
分子量 |
278.4 g/mol |
IUPAC名 |
3-hydroxy-2-phenylsulfanylcyclodecan-1-one |
InChI |
InChI=1S/C16H22O2S/c17-14-11-7-2-1-3-8-12-15(18)16(14)19-13-9-5-4-6-10-13/h4-6,9-10,14,16-17H,1-3,7-8,11-12H2 |
InChIキー |
LAOVHMUQEOKKIX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(C(=O)CCC1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



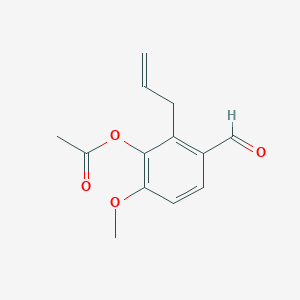
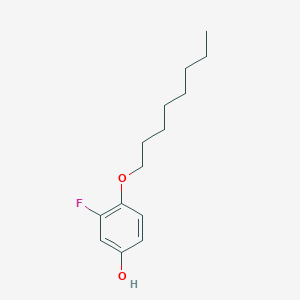
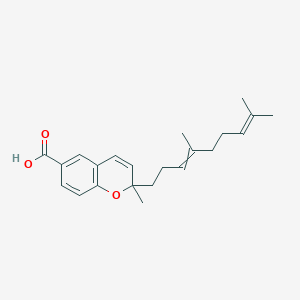
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
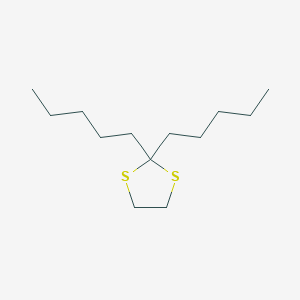
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
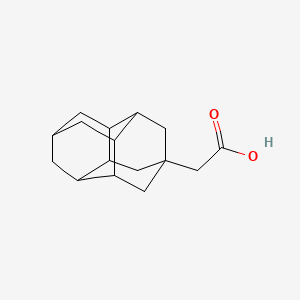
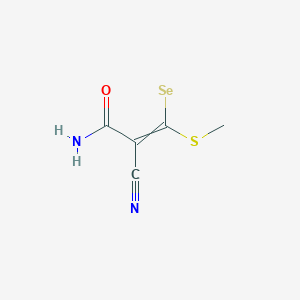
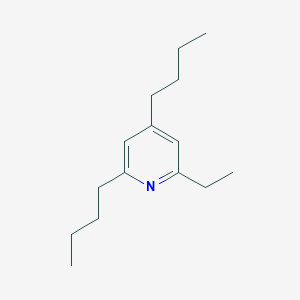
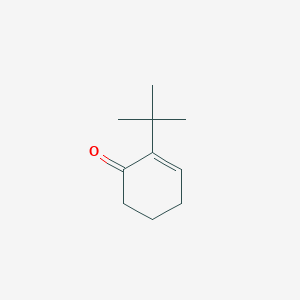
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

